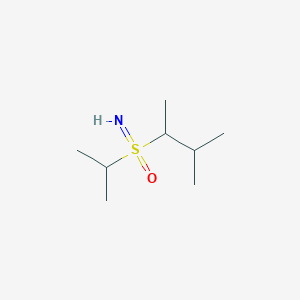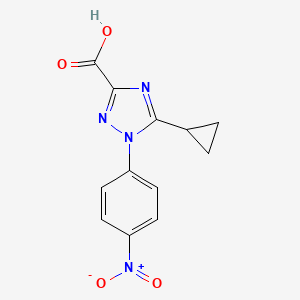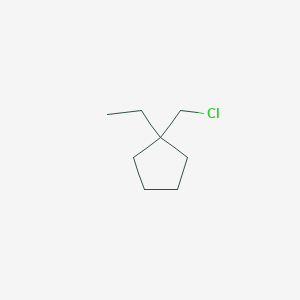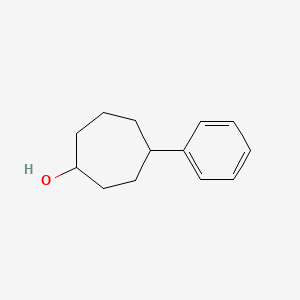
4-Phenylcycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylcycloheptan-1-ol is an organic compound characterized by a cycloheptane ring substituted with a phenyl group and a hydroxyl group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons. The presence of the phenyl group and the hydroxyl group imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylcycloheptan-1-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4-phenyl-1-heptene followed by hydroxylation. The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the cyclization process. The hydroxylation step can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using reagents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form the corresponding cycloheptane derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: 4-Phenylcycloheptanone, 4-Phenylcycloheptanoic acid.
Reduction: 4-Phenylcycloheptane.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-Phenylcycloheptan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Phenylcycloheptan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to receptors and enzymes. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Cycloheptanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
4-Phenylcyclohexanol: Has a smaller ring size, affecting its conformational stability and reactivity.
4-Phenylcyclooctanol: Has a larger ring size, influencing its steric interactions and chemical behavior
Uniqueness: 4-Phenylcycloheptan-1-ol is unique due to its specific ring size and the presence of both a phenyl group and a hydroxyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-phenylcycloheptan-1-ol |
InChI |
InChI=1S/C13H18O/c14-13-8-4-7-12(9-10-13)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2 |
InChI Key |
DZOGJMOOCHUXEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13211531.png)
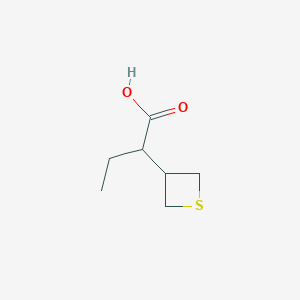
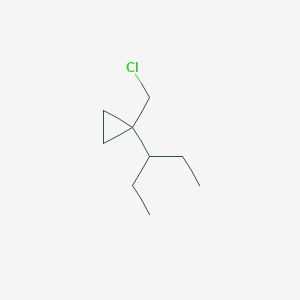

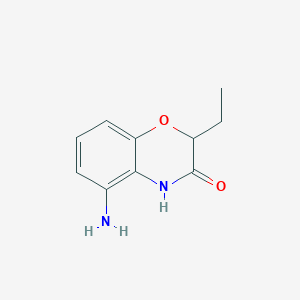
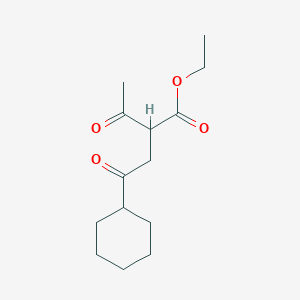
![4-[(2-Methylbenzyl)amino]benzoic acid](/img/structure/B13211573.png)
![N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13211583.png)

